molecular formula C24H25N3O3 B5690345 N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide

Katalognummer B5690345
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: NOPVCFPMNNJGEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the development of insulin resistance, a key feature of type 2 diabetes. JNJ-42165279 has shown promising results in preclinical studies as a potential therapy for type 2 diabetes.

Wirkmechanismus

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a selective inhibitor of PTP1B, a phosphatase that dephosphorylates the insulin receptor and downstream signaling molecules. Inhibition of PTP1B results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis. N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been shown to be selective for PTP1B over other protein tyrosine phosphatases, making it a promising therapeutic target for type 2 diabetes.
Biochemical and Physiological Effects
N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. The compound increases glucose uptake in skeletal muscle and adipose tissue and reduces hepatic glucose production. N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide also improves lipid metabolism and reduces inflammation in adipose tissue. These effects are attributed to the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for PTP1B, which makes it a useful tool for studying the role of this phosphatase in insulin signaling and glucose homeostasis. However, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. It also has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For research on this compound include:
1. Clinical trials to evaluate the safety and efficacy of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in humans with type 2 diabetes.
2. Studies to investigate the optimal dosing and administration of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide for maximum efficacy.
3. Development of new formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide.
4. Studies to investigate the long-term effects of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide on glucose homeostasis, lipid metabolism, and inflammation in preclinical models.
5. Investigation of the potential use of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in combination with other therapies for type 2 diabetes, such as metformin or GLP-1 receptor agonists.
In conclusion, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a small molecule inhibitor of PTP1B that has shown promising results in preclinical studies as a potential therapy for type 2 diabetes. Further research is needed to evaluate the safety and efficacy of this compound in humans and to investigate its optimal dosing and administration, long-term effects, and potential use in combination with other therapies.

Synthesemethoden

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was synthesized by a multi-step process involving the coupling of 4'-methoxybiphenyl-2-amine with 1-(1H-pyrrol-3-yl) piperidine-3-carboxylic acid, followed by the addition of a carbonyl group to the pyrrole ring. The final product was obtained by purification using column chromatography. The synthesis method has been described in detail in a patent application filed by Janssen Pharmaceutica.

Wissenschaftliche Forschungsanwendungen

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was shown to improve glucose tolerance and insulin sensitivity in obese mice fed a high-fat diet. The compound also reduced hepatic glucose production and increased glucose uptake in skeletal muscle and adipose tissue. These effects were attributed to the inhibition of PTP1B, which resulted in increased insulin signaling and glucose uptake.

Eigenschaften

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrrole-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-20-10-8-17(9-11-20)21-6-2-3-7-22(21)26-23(28)19-5-4-14-27(16-19)24(29)18-12-13-25-15-18/h2-3,6-13,15,19,25H,4-5,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVCFPMNNJGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.